N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC20014988
Molecular Formula: C26H27FN6O3
Molecular Weight: 490.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27FN6O3 |
|---|---|
| Molecular Weight | 490.5 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C26H27FN6O3/c1-17-3-2-8-33-23(17)30-24-21(26(33)35)15-20(25(34)29-16-18-4-6-19(27)7-5-18)22(28)32(24)10-9-31-11-13-36-14-12-31/h2-8,15,28H,9-14,16H2,1H3,(H,29,34) |
| Standard InChI Key | AGFMZFLUMSENGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=C(C=C5)F |
Introduction
N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique tricyclic structure with diverse functional groups. These include a fluorophenyl group, an imino functional group, and a morpholine moiety, which contribute to its distinct chemical properties and potential biological activities. The compound is primarily used for research purposes and is not intended for therapeutic applications at this stage.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Key methods may include condensation reactions, cyclization, and functional group modifications. The chemical reactivity of the compound is influenced by its functional groups, particularly the imino and carbonyl functionalities, which can participate in various reactions such as nucleophilic additions and substitutions.
| Synthetic Steps | Description |
|---|---|
| Initial Reactants | Not explicitly detailed in reliable sources |
| Key Reactions | Condensation, cyclization, functional group modifications |
| Purification Methods | Typically involves chromatography and crystallization |
Biological Activities and Potential Applications
While detailed biological activity data for this specific compound is limited in reliable sources, compounds with similar structural features have shown potential in areas such as anticancer properties and enzyme inhibition. The unique combination of functional groups in this compound suggests it may exhibit distinct biological properties compared to similar compounds.
| Potential Biological Activities | Description |
|---|---|
| Anticancer Properties | Similar compounds have shown promise |
| Enzyme Inhibition | Potential based on structural analogs |
| Other Biological Activities | Further research needed to determine specific activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume